molecular formula C11H14N4O2S B6720341 Ethyl 2-[(7-ethyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)sulfanyl]acetate

Ethyl 2-[(7-ethyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)sulfanyl]acetate

Cat. No.: B6720341
M. Wt: 266.32 g/mol
InChI Key: SATLKGTYEDSYLA-UHFFFAOYSA-N
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Description

Ethyl 2-[(7-ethyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)sulfanyl]acetate is a synthetic organic compound belonging to the class of triazolopyrimidines. This compound features a triazolo[4,3-c]pyrimidine core, which is known for its diverse biological activities and potential applications in medicinal chemistry. The presence of the ethyl ester and sulfanyl groups further enhances its chemical reactivity and potential for various synthetic transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(7-ethyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)sulfanyl]acetate typically involves the following steps:

    Formation of the Triazolopyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the triazolo[4,3-c]pyrimidine ring system. This can be achieved through the reaction of 5-amino-1,2,4-triazole with ethyl acetoacetate under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions. A common method involves the reaction of the triazolopyrimidine intermediate with an appropriate thiol reagent, such as ethanethiol, in the presence of a base like sodium hydride.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid or using a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and precise control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group in Ethyl 2-[(7-ethyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)sulfanyl]acetate can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to yield corresponding alcohols or amines.

    Substitution: The ethyl ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid. Additionally, nucleophilic substitution reactions can introduce various functional groups at the sulfanyl position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), hydrochloric acid (HCl)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Carboxylic acids, substituted sulfanyl derivatives

Scientific Research Applications

Ethyl 2-[(7-ethyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)sulfanyl]acetate has several applications in scientific research:

    Medicinal Chemistry: The compound’s triazolopyrimidine core is a scaffold for developing potential therapeutic agents, particularly as kinase inhibitors and antiviral drugs.

    Biological Studies: It is used in studying enzyme inhibition, particularly cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation.

    Chemical Biology: The compound serves as a probe for investigating biological pathways involving sulfur-containing compounds.

    Industrial Applications: It can be used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The biological activity of Ethyl 2-[(7-ethyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)sulfanyl]acetate is primarily due to its ability to interact with specific molecular targets, such as CDKs. The compound binds to the ATP-binding site of CDKs, inhibiting their activity and thereby disrupting the cell cycle. This inhibition can lead to apoptosis in cancer cells, making it a potential anticancer agent.

Comparison with Similar Compounds

Ethyl 2-[(7-ethyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)sulfanyl]acetate can be compared with other triazolopyrimidine derivatives:

    Ethyl 2-[(7-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)sulfanyl]acetate: Similar structure but with a methyl group instead of an ethyl group, which may affect its biological activity and solubility.

    Ethyl 2-[(7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)sulfanyl]acetate: The phenyl group introduces aromaticity, potentially enhancing binding affinity to certain targets.

    Ethyl 2-[(7-ethyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)oxy]acetate: Replacement of the sulfanyl group with an oxy group, which can alter the compound’s reactivity and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

ethyl 2-[(7-ethyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2S/c1-3-8-5-9-14-12-7-15(9)11(13-8)18-6-10(16)17-4-2/h5,7H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATLKGTYEDSYLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=NN=CN2C(=N1)SCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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